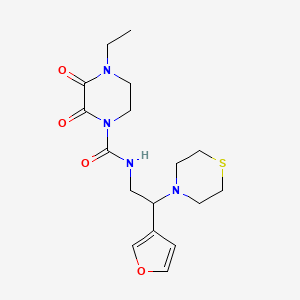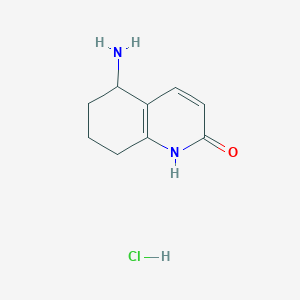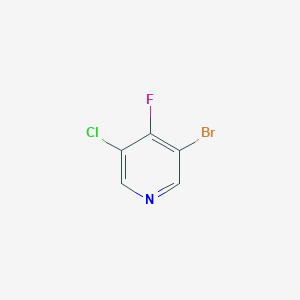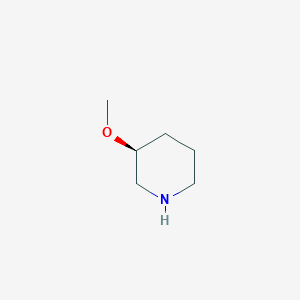![molecular formula C17H17ClN6O2 B2690347 8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921511-88-8](/img/structure/B2690347.png)
8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific molecular structure of “8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione” is not available in the literature I have access to.Aplicaciones Científicas De Investigación
Antifungal Compound Properties
A novel potential antifungal compound of the 1,2,4-triazole class has shown pharmacologically relevant physicochemical properties, including solubility in various solvents, which is crucial for its biological applications. The study of its solubility thermodynamics and partitioning processes in biologically relevant solvents has provided insights into its potential adsorption and delivery pathways in biological media, indicating its suitability for lipophilic delivery systems (Volkova, Levshin, & Perlovich, 2020).
Heteroaromatization and Antimicrobial Activity
Research into heteroaromatization with 4-Hydroxycoumarin has led to the synthesis of new Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and Pyrimido[1,6-b]-[1,2,4]triazine derivatives. Some synthesized compounds have been tested for their antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (El-Agrody et al., 2001).
Oxidation of Pyrazolines
The compound has been used as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This application indicates its potential in organic synthesis and pharmaceutical compound development (Zolfigol et al., 2006).
Synthesis of Quinazolinones
A study on the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through three-component condensation demonstrates the compound's utility in generating novel heterocyclic compounds. This application is significant for the development of new materials and pharmaceuticals (Shikhaliev et al., 2005).
Antitumor Activity and Vascular Relaxing Effect
The synthesis of novel heterocycles, purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, and their examination for biological activities, including antitumor activity, showcase the potential of this compound class in cancer treatment and pharmacological research (Ueda et al., 1987).
Mecanismo De Acción
Target of action
1,2,4-Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of action
The mode of action of 1,2,4-triazole compounds generally involves binding to target enzymes or receptors, leading to changes in their activity. This can result in a variety of biological effects depending on the specific targets involved .
Biochemical pathways
The affected pathways would depend on the specific targets of the 1,2,4-triazole compound. Given the wide range of potential targets, these compounds could potentially affect a variety of biochemical pathways .
Pharmacokinetics
1,2,4-Triazole compounds are known to have good pharmacokinetic properties, including good bioavailability . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of action
The molecular and cellular effects of a 1,2,4-triazole compound’s action would depend on its specific targets and mode of action. These could range from antimicrobial effects to anticancer activity .
Action environment
The action, efficacy, and stability of 1,2,4-triazole compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its ability to bind to its targets .
Propiedades
IUPAC Name |
8-(4-chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-4-9-23-12-14(21(2)17(26)22(3)15(12)25)24-13(19-20-16(23)24)10-5-7-11(18)8-6-10/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQCDSBGKBBULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)


![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2690269.png)
![2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2690270.png)
![4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2690273.png)
![(2Z)-2-{[4-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2690275.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2690276.png)


![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690281.png)
![2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2690282.png)
